

Application Note: Stability-Indicating HPLC Method for Quetiapine Fumarate

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Compound of Interest

Compound Name: Quetiapine Impurity-N

CAS No.: 1800291-86-4

Cat. No.: B568969

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Introduction & Scope

Quetiapine Fumarate (bis[2-(2-[4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethoxy)ethanol] fumarate) is an atypical antipsychotic exhibiting significant susceptibility to oxidative degradation and pH-dependent hydrolysis.[1][2]

This protocol details the development and validation of a Stability-Indicating Method (SIM) using RP-HPLC. Unlike a standard assay, this method is engineered to discriminate the active pharmaceutical ingredient (API) from its synthesis impurities (e.g., Desalkyl Quetiapine) and stress-induced degradants (e.g., Quetiapine N-Oxide).[1]

Regulatory Alignment: This workflow adheres to ICH Q1A (R2) for stability testing and the recently updated ICH Q2 (R2) for analytical validation.

Scientific Rationale & Method Strategy

To achieve robust separation, we must address the physicochemical properties of Quetiapine:

- **Basicity:** Quetiapine has pKa values of approximately 7.06 and 3.3. At neutral pH, secondary interactions with residual silanols on the silica column can cause severe peak tailing.[1]
- **Strategy:** We utilize an acidic mobile phase (pH 3.0). This fully protonates the piperazine nitrogens, repelling them from the positively charged protonated silanols, ensuring sharp

peak symmetry.

- Stationary Phase: A highly end-capped C18 column is selected to maximize hydrophobic selectivity between the parent drug and its more polar N-oxide degradants.[1]

Experimental Protocol: Chromatographic Conditions

3.1 Equipment & Reagents[1]

- LC System: HPLC/UPLC with PDA (Photodiode Array) detector.[1]
- Column: C18, 250 mm x 4.6 mm, 5 μ m (e.g., Agilent Zorbax Eclipse Plus or equivalent).
- Reagents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Potassium Dihydrogen Phosphate (), Orthophosphoric Acid (85%).[1]

3.2 Method Parameters

Parameter	Setting	Rationale
Mobile Phase A	20 mM Buffer, pH 3.0	Controls ionization state; suppresses silanol activity.[1]
Mobile Phase B	Acetonitrile : Methanol (80:20 v/v)	Organic modifier for elution strength; MeOH improves selectivity.[1]
Mode	Isocratic (60% Buffer : 40% Organic)	Robustness for routine QC; Gradient preferred for complex impurity profiling.[1]
Flow Rate	1.0 mL/min	Standard backpressure/efficiency balance for 5µm particles.[1]
Wavelength	225 nm	Isosbestic point approximation; balances sensitivity for API and aromatic impurities.[1]
Column Temp	30°C	Improves mass transfer and retention time reproducibility.[1]
Injection Vol	20 µL	Optimized for sensitivity without column overload.[1]

3.3 Buffer Preparation (Critical Step)[1]

- Dissolve 2.72 g of
in 1000 mL of Milli-Q water.[1]
- Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric Acid.[1]
- Filter through a 0.45 µm nylon membrane filter.[1] Note: Do not use cellulose filters with acidic phosphate buffers.

Forced Degradation Protocol (Stress Testing)

To demonstrate the method's "stability-indicating" capability, the API must be subjected to stress conditions to generate degradation products.[1][3]

4.1 Stress Conditions Table

Stress Type	Reagent/Condition	Duration	Target Degradation
Acid Hydrolysis	0.1 N HCl, Reflux (80°C)	2-4 Hours	10-20%
Base Hydrolysis	0.1 N NaOH, Reflux (80°C)	2-4 Hours	10-20%
Oxidation	3% , Ambient Temp	1-2 Hours	High Sensitivity (Expect N-Oxide)
Thermal	Dry Heat at 80°C	24 Hours	< 5% (Molecule is thermally stable)
Photolytic	UV Light (1.2 million lux hours)	5-7 Days	Variable

Procedure:

- Preparation: Prepare a 1 mg/mL stock solution of Quetiapine Fumarate.
- Stressing: Mix 5 mL of stock with 5 mL of the stress reagent (e.g., 0.1 N HCl).
- Neutralization: Critical Step.[1] Before injection, neutralize acid/base samples to pH 7.0 to prevent damaging the HPLC column or distorting peak shape.
- Dilution: Dilute to target concentration (e.g., 100 µg/mL) with mobile phase.

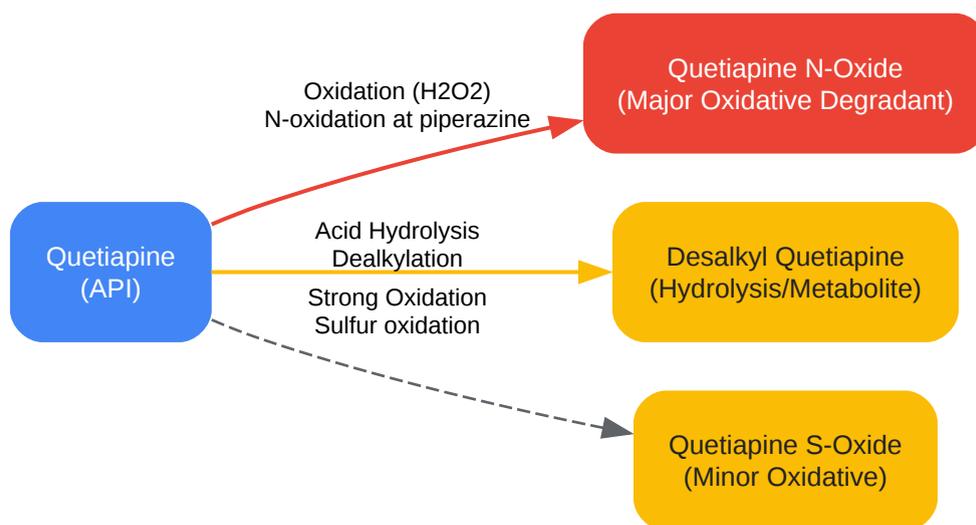
Degradation Pathway & Impurity Profile

Quetiapine degrades primarily via oxidation and hydrolysis.[1][4] The separation of these specific impurities confirms the method's specificity.

5.1 Key Impurities

- Quetiapine N-Oxide (Impurity H): The primary oxidative degradant formed rapidly under peroxide stress.[1] It elutes earlier than Quetiapine due to increased polarity.[1]
- Desalkyl Quetiapine: A metabolite and synthesis impurity resulting from the cleavage of the ethoxy-ethanol side chain.
- S-Oxide: Oxidation at the thiazepine sulfur bridge (less common than N-oxide).[1]

5.2 Pathway Visualization



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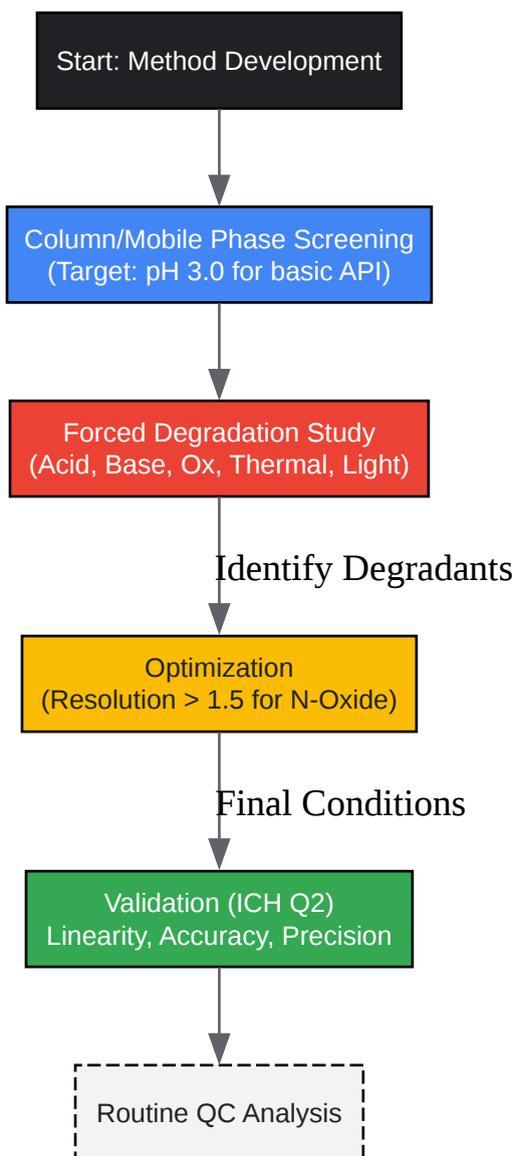
Figure 1: Primary degradation pathways of Quetiapine.[1] N-Oxide formation is the dominant pathway under oxidative stress.[1]

Method Validation Summary (ICH Q2 R2)

The following acceptance criteria are established for a validated SIM.

Validation Parameter	Acceptance Criteria	Typical Result
Specificity	Resolution () > 1.5 between API and nearest impurity. Peak purity > 99.0%. [1]	= 2.1 (API vs N-Oxide)
Linearity	over 50-150% of target concentration. [1]	
Accuracy (Recovery)	98.0% - 102.0% at 3 levels (50%, 100%, 150%). [1]	99.4% Mean Recovery
Precision (Repeatability)	RSD 2.0% for n=6 injections. [1]	0.4% RSD
LOD / LOQ	S/N ratio > 3 (LOD) and > 10 (LOQ). [1]	LOQ 0.1 µg/mL
Robustness	Unaffected by pH ± 0.2, Flow ± 10%, Temp ± 5°C.	Pass

Analytical Workflow Diagram



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Figure 2: Step-by-step workflow for developing and validating the stability-indicating method.

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